Pigment green 13 Pigment green 13
Brand Name: Vulcanchem
CAS No.: 148092-61-9
VCID: VC0234355
InChI:
SMILES:
Molecular Formula: C17H29BO2
Molecular Weight: 0

Pigment green 13

CAS No.: 148092-61-9

Cat. No.: VC0234355

Molecular Formula: C17H29BO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Pigment green 13 - 148092-61-9

Specification

CAS No. 148092-61-9
Molecular Formula C17H29BO2
Molecular Weight 0

Introduction

Chemical Identity and Classification

Pigment Green 13 is a synthetic organic pigment derived from the chemical synthesis of phthalocyanine compounds. It belongs to the broader family of phthalocyanine pigments, specifically classified under the Color Index as Pigment Green 13 (C.I. 74260), with the Chemical Abstracts Service (CAS) registry number 148092-61-9 . The compound is recognized within the colorant industry for its exceptional stability and durability, particularly when compared to natural pigments that typically demonstrate lower resistance to environmental factors and chemical degradation.

The molecular composition of Pigment Green 13 features a complex phthalocyanine structure with a central copper ion coordinated within a large planar macrocyclic ring system. This structural arrangement contributes to the compound's distinctive green coloration and remarkable chemical stability. While structurally related to other copper phthalocyanine pigments such as Pigment Green 7, Pigment Green 13 possesses unique substitution patterns that differentiate its properties and applications from other members of this pigment class .

Nomenclature and Identification

Physical and Chemical Properties

Pigment Green 13 exhibits distinct physical and chemical characteristics that influence its performance across various applications. Understanding these properties provides insight into the compound's behavior under different conditions and its suitability for specific industrial processes.

Physical Properties

The physical state of Pigment Green 13 typically appears as a fine powder characterized by an intense green coloration. This physical form facilitates its incorporation into various media, including paints, plastics, and inks. Its particle morphology and size distribution significantly impact its dispersibility, which in turn affects color strength, transparency, and other optical properties in formulated products.

Chemical Properties and Stability

The chemical structure of Pigment Green 13, with its copper-phthalocyanine foundation, confers exceptional stability against various degradative forces. This stability manifests in resistance to:

  • Chemical reactions with environmental agents

  • Photodegradation from ultraviolet radiation

  • Thermal decomposition at elevated temperatures

  • Oxidative processes in atmospheric conditions

These stability characteristics make Pigment Green 13 particularly valuable for long-term applications where color permanence is essential. The compound's resistance to chemical degradation stems from the highly conjugated ring system of the phthalocyanine structure, which distributes electronic density effectively throughout the molecule.

Spectral Properties

The mechanism by which Pigment Green 13 imparts its characteristic green color stems from its electronic structure and specific light absorption profile. The extensive conjugated π-electron system within the phthalocyanine framework enables selective absorption of wavelengths in the visible spectrum, predominantly in the red region, resulting in the reflection and transmission of green wavelengths perceived by the human eye.

Synthesis and Production Methods

The industrial production of Pigment Green 13 involves sophisticated chemical synthesis processes that have evolved to optimize yield, purity, and consistency. Understanding these synthetic pathways provides insight into the compound's commercial availability and potential for further development.

Raw Materials and Precursors

The primary starting materials for the synthesis of Pigment Green 13 include copper salts and phthalic anhydride derivatives. These compounds undergo a series of controlled reactions to form the characteristic phthalocyanine structure with the specific substitution pattern that defines Pigment Green 13.

Synthetic Pathway

The synthesis of Pigment Green 13 typically involves several key steps that must be carefully controlled to ensure product quality and consistency. While specific industrial methods may incorporate proprietary modifications, the general synthetic approach follows established phthalocyanine chemistry principles. The central copper ion coordinates within the macrocyclic ring structure, forming the core chromophore responsible for the compound's color properties.

Modern production methods have optimized reaction conditions, purification techniques, and quality control parameters to ensure consistent commercial-grade material. These advancements have contributed to increased production efficiency and improved product performance characteristics.

Applications Across Industries

The versatility of Pigment Green 13 has facilitated its adoption across numerous industrial sectors, where its stability, color quality, and performance characteristics offer significant advantages over alternative colorants.

Coatings and Paints

In the coatings industry, Pigment Green 13 serves as a high-performance colorant for both decorative and protective applications. Its excellent lightfastness and weatherability make it particularly valuable for exterior architectural coatings, automotive finishes, and industrial maintenance paints where long-term color stability is essential.

Plastics and Polymers

The incorporation of Pigment Green 13 into polymeric materials enables durable coloration for plastic products exposed to challenging environmental conditions. The pigment's thermal stability allows processing at the elevated temperatures often required during plastic manufacturing without significant color degradation.

Printing Inks and Graphic Arts

In printing applications, Pigment Green 13 provides vibrant green hues with excellent print quality and resistance to various solvents commonly used in ink formulations. The pigment's performance in this sector contributes to high-resolution color reproduction in both traditional and digital printing technologies.

Cosmetic and Personal Care Products

Recent patent documentation indicates applications for Pigment Green 13 in cosmetic formulations, particularly for coloring keratin fibers such as human hair. This application demonstrates the pigment's versatility beyond traditional industrial uses and suggests its safety profile may be acceptable for certain consumer products with direct human contact .

Comparison with Related Pigments

Understanding Pigment Green 13 in context requires comparative analysis with structurally similar compounds and functionally equivalent alternatives. Such comparison illuminates the specific advantages and limitations that influence material selection decisions in commercial applications.

Relation to Copper Phthalocyanine Green G (Pigment Green 7)

While Pigment Green 13 shares fundamental structural elements with Copper Phthalocyanine Green G (Pigment Green 7, CAS 1328-53-6), distinct differences exist in their exact chemical composition, properties, and performance characteristics. Pigment Green 7 features a molecular formula of C₃₂Cl₁₆CuN₈, with sixteen chlorine atoms attached to the phthalocyanine ring structure . Both pigments belong to the chlorinated copper phthalocyanine family but differ in their specific substitution patterns, which influences their shade, stability, and application behavior.

Comparison with Historical Green Pigments

Modern synthetic green pigments like Pigment Green 13 represent significant advancements over historical alternatives such as Scheele's green, which contained toxic arsenic compounds. While historical green pigments like Scheele's green (copper arsenite) provided vibrant coloration, their notorious toxicity severely limited their application in contemporary products . The development of phthalocyanine-based pigments has enabled safer alternatives with superior performance characteristics.

Recent Research and Development

Ongoing scientific investigation continues to expand the understanding and application potential of Pigment Green 13 and related compounds.

Analytical Methods and Characterization

Recent research has focused on improving analytical techniques for the identification and characterization of copper phthalocyanine pigments in various matrices. These advancements enhance quality control processes and enable more precise pigment identification in complex formulations .

Application Innovations

Patent literature reveals emerging applications for Pigment Green 13 in specialized fields. One notable development involves its incorporation into multicomponent compositions for coloring mammalian or synthetic keratin fibers. These formulations reportedly form solid coatings with "substantially long color remanence," suggesting enhanced durability compared to conventional hair colorants .

The following tables compile essential technical information about Pigment Green 13, providing reference data for research and industrial applications.

Physical and Chemical Properties of Pigment Green 13

PropertyValueReference
Color Index NamePigment Green 13
Color Index NumberC.I. 74260
CAS Registry Number148092-61-9
AppearanceFine powder, intense green
Water SolubilityInsoluble
Organic Solvent SolubilitySoluble in various organic solvents
Chemical ClassificationChlorinated copper phthalocyanine
Primary ChromophoreCopper phthalocyanine ring system

Comparative Analysis of Copper Phthalocyanine Green Pigments

PropertyPigment Green 13Pigment Green 7 (Copper Phthalocyanine Green G)
CAS Number148092-61-91328-53-6
Molecular FormulaNot explicitly provided in search resultsC₃₂Cl₁₆CuN₈
Molecular WeightNot explicitly provided in search results1127.19 g/mol
Melting PointNot explicitly provided in search results>400°C
Color CharacteristicsIntense greenGreen
Chemical StructureCopper phthalocyanine derivativeChlorinated copper phthalocyanine
Reference

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